
2-(2-Naphthyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyl)quinoline, also known as NQ or 2-NQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Versatile Biological and Pharmacological Activities
Quinolines, including 2-(2-Naphthyl)quinoline, demonstrate a range of biological and pharmacological activities. These include antimalarial, anti-bacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic effects. The quinoline structure is not only biologically active but also exhibits diverse synthetic protocols (Marella et al., 2013).
Luminescent Properties and Organic Electroluminescent Media
This compound derivatives have been synthesized through microwave-assisted methods, displaying notable luminescent properties in solutions. These derivatives can potentially serve as organic electroluminescent (EL) media, highlighting their application in material sciences (Tu et al., 2009).
Catalytic Activity in Ethylene Oligomerization
Nickel(II) complexes with N,P ligands, including those derived from this compound, exhibit good catalytic activities for ethylene oligomerization. Such compounds can significantly contribute to chemical processes in industrial applications (Sun et al., 2002).
DNA Binding and Design Principles for Triplex-Selective Compounds
This compound compounds have shown selectivity in binding to triplex DNA structures. Quantitative analysis and structure-affinity relationships derived from these studies provide essential guidelines for designing improved triplex-binding agents, crucial in genomic research and drug design (Chaires et al., 2003).
Temperature Effects on Spectral and Conformational Properties
Studies on the temperature effects on the spectral properties of naphthyl-quinoline molecules, such as 4-naphthyl-quinoline which is structurally similar to this compound, reveal insights into their conformational behaviors. Such studies are vital in understanding the physical properties of these compounds (Benali et al., 2006).
Synthesis and Antimicrobial Activity
The synthesis of this compound derivatives and their evaluation as potential antimicrobial agents showcase their significance in the field of medicinal chemistry. Such compounds can contribute to the development of new antimicrobial drugs (Gohil et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Naphthyl)quinoline are DNA structures, specifically triplex DNA . Triplex DNA is of intense interest as a target for small molecule therapeutic agents . The interaction of this compound with different nucleic acid sequences and structures has been studied, and it has shown a striking selectivity for the triplex structure .
Mode of Action
This compound interacts with its targets, the triplex DNA structures, through a process known as binding. The compound’s binding affinity is determined by several factors, including the solvent accessible surface area, compound electron affinity, and the number of hydrogen bond donors . The compound’s interaction with its targets leads to changes in the DNA structures, which can have various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA interactions and modifications. The compound’s interaction with triplex DNA can affect the structure and function of the DNA, potentially influencing gene expression and other cellular processes . The exact downstream effects can vary depending on the specific DNA sequences and structures involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with triplex DNA. By binding to these DNA structures, the compound can potentially influence gene expression and other cellular processes . This could have various effects, depending on the specific genes and processes involved.
Análisis Bioquímico
Biochemical Properties
2-(2-Naphthyl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules. It is known to have a wide range of applications in the field of chemistry . It is commonly used as a fluorescent dye, a drug, and a coordinating ligand
Cellular Effects
In terms of drugs, this compound has shown certain activity in cancer treatment, neuroprotection, and antiviral
Molecular Mechanism
It is known that it can form stable complexes with metal ions and have certain catalytic activity .
Metabolic Pathways
It is known that it can form stable complexes with metal ions and have certain catalytic activity .
Propiedades
IUPAC Name |
2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNLFJKYHYLXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 2-(2-Naphthyl)quinoline interact with DNA, and what are the implications of this interaction?
A1: Research indicates that this compound derivatives exhibit a strong binding affinity for triple-helix DNA structures. [] This interaction stems from the compound's ability to intercalate into the DNA helix, meaning it inserts itself between the base pairs. [] While the exact downstream effects are still under investigation, this selective binding to triplex DNA makes these compounds particularly interesting for developing agents that could modulate gene expression or interfere with specific DNA-protein interactions.
Q2: What are the key structural features of this compound that contribute to its DNA-binding affinity?
A2: Quantitative structure-activity relationship (QSAR) studies have shed light on the structural features influencing the binding affinity of this compound derivatives. A key finding is the negative correlation between the compound's electron affinity and its triplex DNA binding affinity. [] Additionally, a larger solvent-accessible surface area on the molecule is associated with stronger binding. [] These insights provide valuable guidance for designing derivatives with enhanced DNA-binding properties.
Q3: Have any specific this compound derivatives shown particularly promising DNA-binding characteristics?
A3: Yes, a series of substituted this compound compounds have demonstrated remarkable selectivity for the triplex DNA structure poly dA:. [] These compounds are considered among the most selective triplex-binding agents synthesized to date, making them promising candidates for further investigation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
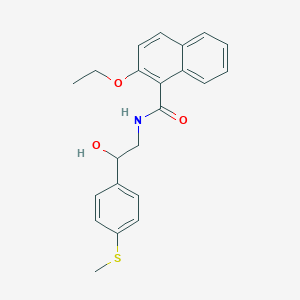
![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

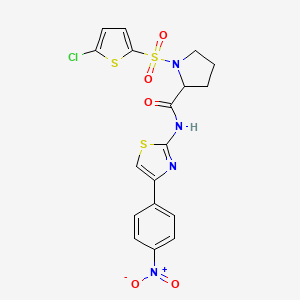
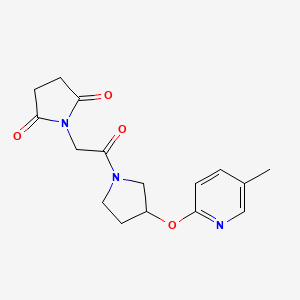
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
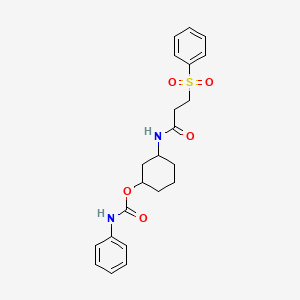
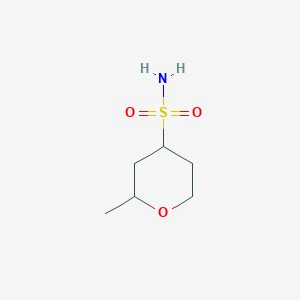

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
